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Intemediate for mupiricin -

Intemediate for mupiricin

Catalog Number: EVT-13934101
CAS Number:
Molecular Formula: C25H40O6
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mupirocin is a topical antibiotic derived from the fermentation of Pseudomonas fluorescens, primarily used for treating skin infections such as impetigo and folliculitis. It exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria, and works by inhibiting bacterial protein synthesis through a unique mechanism that targets isoleucyl-tRNA synthetase. Mupirocin is classified as a monocarboxylic acid and an epoxide, with its chemical formula being C26_{26}H44_{44}O9_9 .

Synthesis Analysis

Methods

The biosynthesis of mupirocin involves a complex pathway utilizing polyketide synthases. The primary precursor is pseudomonic acid B, which undergoes several enzymatic transformations to yield the active form, pseudomonic acid A. Key enzymes in this pathway include:

  • MmpA, MmpB, MmpD: These polyketide synthases are responsible for constructing the carbon backbone.
  • MupC, MupF, MupP: These enzymes facilitate later stages of modification, including reductions and dehydrations .

Technical Details

The biosynthetic pathway is characterized by the assembly of a 23-carbon backbone followed by tailoring reactions that introduce functional groups essential for activity. The process involves multiple steps of chain elongation and modification, which are tightly regulated by the mup gene cluster .

Molecular Structure Analysis

Structure

Mupirocin's structure features a unique combination of a fatty acid side chain (9-hydroxynonanoic acid) linked via an ester bond to a monic acid core. The structural complexity includes several functional groups such as hydroxyls and an epoxide ring .

Data

  • Molecular Weight: 500.622 g/mol
  • Monoisotopic Mass: 500.299 g/mol
  • Chemical Formula: C26_{26}H44_{44}O9_9
  • Synonyms: Pseudomonic acid A, mupirocina .
Chemical Reactions Analysis

Mupirocin's synthesis involves several key reactions:

  1. Polyketide Synthesis: The initial assembly of the polyketide backbone.
  2. Tailoring Reactions: Modifications that include methylation, reduction, and dehydration to produce the final active compound.
  3. Epoxide Formation: The conversion of pseudomonic acid B to A involves the formation of an epoxide ring, which is crucial for its antibacterial activity .
Mechanism of Action

Mupirocin exerts its antibacterial effects by specifically binding to bacterial isoleucyl-tRNA synthetase. This binding inhibits the enzyme's ability to charge tRNA with isoleucine, leading to:

  • Accumulation of uncharged tRNA.
  • Inhibition of protein synthesis due to disrupted translation.
  • Secondary effects on RNA synthesis through the accumulation of (p)ppGpp, which further inhibits transcription .

This dual action makes mupirocin effective against various bacterial strains without cross-resistance to other antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Typically formulated at pH levels conducive for topical application .

Relevant analyses indicate that mupirocin maintains stability under controlled conditions but degrades under extreme temperatures or prolonged exposure to light.

Applications

Mupirocin is primarily used in clinical settings for:

  • Topical Treatment: Effective against superficial skin infections caused by gram-positive bacteria.
  • Wound Management: Promotes healing not only through antibacterial action but also by stimulating growth factor production in human cells .
  • Research Applications: Investigated for potential uses in wound healing and as part of polymeric nanocapsule formulations for enhanced delivery systems .
Biosynthetic Pathways and Genetic Engineering of Mupirocin Intermediates

Polyketide Synthase (PKS) Systems in Mupirocin Biosynthesis

Trans-AT PKS Architecture and Modular Organization

Mupirocin biosynthesis employs a trans-acyltransferase (trans-AT) type I polyketide synthase (PKS) system, a non-canonical architecture where acyltransferase (AT) domains are decoupled from core modules. The Pseudomonas fluorescens NCIMB 10586 gene cluster encodes six multifunctional proteins (MmpA–MmpF) and 29 auxiliary enzymes. Crucially, only two AT domains exist in the entire pathway, both located on MmpC, which functions in trans to load malonyl-CoA extender units onto acyl carrier proteins (ACPs) across multiple modules [4] [9]. This organization contrasts with cis-AT PKS systems and enhances metabolic flexibility. The PKS assembly line initiates with a C3 starter unit (derived from 1,3-bisphosphoglycerate), extended by 15 acetyl units to form the 17-carbon monic acid backbone [5] [8]. Key deviations include:

  • Non-elongating KS0 domains: Present in MmpA and MmpE, these ketosynthase-like domains facilitate intermediate channeling without chain extension [8] [10].
  • Tandem ACP domains: Modules contain 2–3 consecutive ACPs (e.g., MmpD Module 4: KS-DH-KR-MeT-ACP-ACP), proposed to enhance intermediate throughput or parallel processing [3] [9].

Table 1: Core PKS Proteins in Mupirocin Biosynthesis

ProteinDomains/FunctionRole in Biosynthesis
MmpAKS0-ACP-KS-KR-ACP-KS-ACP-ACPInitiates chain assembly and incorporates first extender units
MmpBKS-DH-KR-ACP-ACP-ACP-TECatalyzes mid-chain extensions and terminal release
MmpCAT-ATTrans-acyltransferase loading malonyl-CoA
MmpDKS-DH-KR-MeT-ACP-KS-DH-KR-ACP-KS-DH-KR-MeT-ACP-KS-KR-ACPConstructs tetrahydropyran core and β-methyl branches

Role of Auxiliary Acyl Carrier Proteins (ACPs) in Intermediate Assembly

Five trans-acting ACPs (MacpA–E) are essential for mupirocin production. MupN, an Sfp-type phosphopantetheinyl transferase (PPTase), activates these ACPs by attaching 4′-phosphopantetheine arms from CoA to conserved serine residues, converting them from inactive apo- to active holo-forms [3] [6]. Functional specificity is determined by C-terminal sequences:

  • ACP Dependency: In vitro assays show MacpB and MacpC are strictly required for β-branching modifications, while MacpA loads the 9-hydroxynonanoic acid side chain [3] [9].
  • Non-Interchangeability: Complementation experiments in Δmacp mutants confirm MacpA–E cannot substitute for one another due to unique protein-protein recognition motifs [3]. Hybrid ACPs (e.g., MacpA/B chimeras) demonstrate that C-terminal domains dictate specificity during intermediate shuttling [3].

Epoxidation and Tetrahydropyran Ring Formation Mechanisms

Epoxidation of the C10–C11 alkene precedes tetrahydropyran (THP) ring cyclization. The integrated mini-module MmpE performs "online" epoxidation via a flavin monooxygenase (FMO) domain:

  • Substrate Specificity: Synthetic linear polyketide fragments (C14–C16) bound to MmpE_ACP are epoxidized in vitro by the FMO domain, confirming chain-length dependence [10].
  • Docking Domain Control: MmpE connects to upstream modules via docking domains that ensure precise timing—epoxidation occurs after sixth chain extension but before THP formation [10].THP ring closure is catalyzed by MmpB thioesterase (TE), which releases the epoxidized intermediate and facilitates nucleophilic attack by the C7 hydroxyl on the C12 thioester, forming the oxygen heterocycle [8] [10].

Tailoring Enzymes and Post-PKS Modifications

Oxidative Rearrangements Catalyzed by Cytochrome P450 Reductases

MupO (cytochrome P450) and MupA (flavin-dependent monooxygenase) mediate late-stage oxidations:

  • MupA: This FMNH2-dependent enzyme α-hydroxylates the C6 position of the ACP-bound polyketide. In vitro studies show MupA acts after Module 4 (MmpD) but before chain transfer to MmpA, requiring interaction with KS0 and ACP domains for activity [1] [8]. ΔMupA mutants accumulate 6-deoxy intermediates (mupirocins A1–A7), confirming its role [8].
  • MupO: Catalyzes C8 hydroxylation in pseudomonic acid B (PA-B), a prerequisite for the 8-OH → 9-keto rearrangement during PA-A biosynthesis [2] [9].

Table 2: Key Tailoring Enzymes in Mupirocin Pathway

EnzymeFunctionSubstrateProduct
MupAα-HydroxylaseACP-bound linear chain6-Hydroxy intermediate
MupOCytochrome P450Pseudomonic acid B8-Hydroxypseudomonic acid B
MupWBaeyer-Villiger monooxygenaseEpoxidized monic acidTHP-opened intermediate
MmpB_TEThioesteraseEpoxidized chainTetrahydropyran ring

Dehydration and Reduction Steps Mediated by MupC, MupF, and MupP

  • MupF: Ketoreductase (KR) that reduces the C3 β-keto group during 9-hydroxynonanoic acid biosynthesis [9] [10].
  • MupC/E: Enoyl reductases (ER) that saturate double bonds in the fatty acid side chain [4] [10].
  • MupP: Putative dehydratase essential for converting PA-B to PA-A. ΔMupP strains accumulate mupirocin P (7-hydroxy-6-keto-THP), indicating MupP removes the C8 hydroxyl group after MupO oxidation [2] [10].

Thioesterase-Dependent Release of Pseudomonic Acid Intermediates

MmpB's thioesterase (TE) domain releases the mature monic acid chain via hydrolysis, enabling esterification with 9-hydroxynonanoic acid by MupQ (acyl-CoA ligase) [9] [10]. In vitro assays with synthetic substrates confirm TE's preference for epoxidized C17 chains, underscoring its role in terminating backbone assembly [10].

Functional Genomics of Mupirocin Biosynthetic Gene Clusters

Regulatory Roles of mupR in Pathway Activation

The mupR gene encodes a LuxR-type transcriptional regulator that activates the mup cluster in response to cell density (quorum sensing). ΔmupR mutants show >95% reduction in mupirocin production. Binding sites for MupR are upstream of mmpA and mupB, indicating it initiates transcription of core PKS genes [4] [10]. Nutrient limitation (e.g., phosphate starvation) amplifies mupR expression, linking antibiotic production to environmental cues [4].

Phosphopantetheinyl Transferase (PPTase) Activity of MupN in ACP Activation

MupN is an Sfp-type PPTase that modifies both cis-embedded (type I) and trans-acting (type II) ACPs:

  • Substrate Range: In vitro, MupN phosphopantetheinylates all 11 type I ACPs (in MmpA–D) and five type II ACPs (MacpA–E) [3] [6].
  • Essentiality: ΔMupN mutants produce no mupirocin due to inactive apo-ACPs. Complementation with heterologous PPTases (e.g., Bacillus subtilis Sfp) restores production, confirming functional redundancy [3] [6].
  • Kinetic Specificity: MupN shows higher catalytic efficiency (kcat/KM) for MacpB (3.7 × 104 M−1s−1) than for type I ACPs, prioritizing β-branching modifications [3] [6].

Table 3: Genetic Components Regulating Mupirocin Biosynthesis

GeneEncoded ProteinFunctionPhenotype of Knockout
mupNPPTaseActivates apo-ACPs to holo-ACPsNo mupirocin production
mupRLuxR-type regulatorTranscriptional activation of PKS genes>95% reduced yield
mupAFlavin monooxygenaseα-Hydroxylation at C6Accumulation of 6-deoxy intermediates
mupPDehydrataseRemoves C8 hydroxylAccumulation of mupirocin P

Table 4: Key Mupirocin Intermediates and Their Structural Features

IntermediateStructureEnzymatic Steps Involved
Mupirocin HLinear C17 chain with β-methyl branch, no THPProduct of HMG-CoA cassette (MupH/J/K)
Mupirocin W57-Keto-THP with C10–C11 epoxideEpoxidation by MmpE, KR4 inactivation
Pseudomonic Acid B (PA-B)THP core with C10–C11 epoxide and C8 hydroxylMupO hydroxylation
Pseudomonic Acid A (PA-A)Dehydrated C8-C9, 9-keto groupMupP dehydration

Properties

Product Name

Intemediate for mupiricin

IUPAC Name

ethyl (E)-4-[(3aS,4S,7S,7aR)-7-[(Z,4R,5S)-5-hydroxy-4-methylhex-2-enyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-4-yl]-3-methylbut-2-enoate

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C25H40O6/c1-5-28-22(27)15-17(2)14-21-24-23(30-25(31-24)12-7-6-8-13-25)20(16-29-21)11-9-10-18(3)19(4)26/h9-10,15,18-21,23-24,26H,5-8,11-14,16H2,1-4H3/b10-9-,17-15+/t18-,19+,20+,21+,23-,24+/m1/s1

InChI Key

BIEXLSWVHLKDNH-KPBZZQOSSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1C2C(C(CO1)CC=CC(C)C(C)O)OC3(O2)CCCCC3

Isomeric SMILES

CCOC(=O)/C=C(\C)/C[C@H]1[C@H]2[C@@H]([C@H](CO1)C/C=C\[C@@H](C)[C@H](C)O)OC3(O2)CCCCC3

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